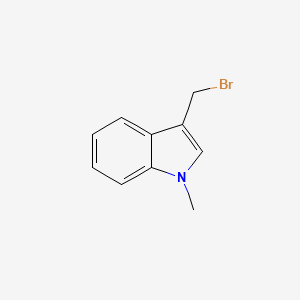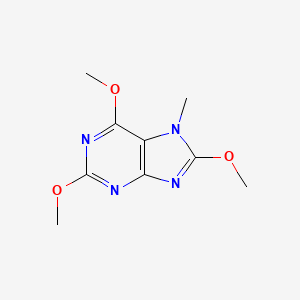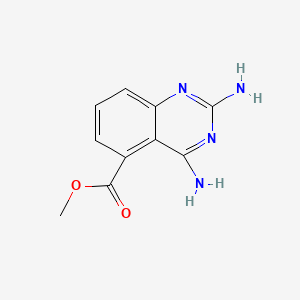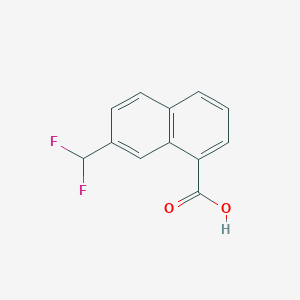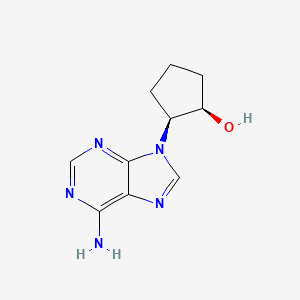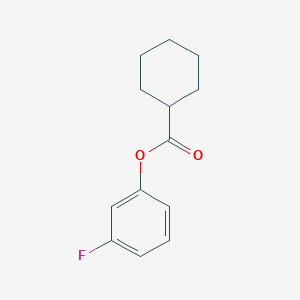
N-(2-Methyl-1-phenylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1-phenylpropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) substituted with a 2-methyl-1-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 2-methyl-1-phenylpropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 2-methyl-1-phenylpropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the halide.
Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound. This process involves:
Starting Material: 2-methyl-1-phenylpropyl nitrobenzene.
Catalyst: A suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reaction Conditions: The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Solvent: Common solvents include ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-1-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
N-(2-Methyl-1-phenylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-1-phenylpropyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
N-(2-Methyl-1-phenylpropyl)aniline can be compared with other similar compounds, such as:
N-Methylaniline: Similar in structure but with a methyl group instead of the 2-methyl-1-phenylpropyl group.
N-Phenylpropylamine: Lacks the methyl group on the propyl chain.
N-Phenyl-2-propylamine: Similar but with a different substitution pattern on the propyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
68230-42-2 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
N-(2-methyl-1-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
Clé InChI |
WJPUHWWOXVFGQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)

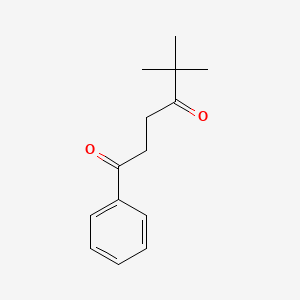
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)
